5-(1,3-Dioxolan-2-yl)quinoline

Catalog No.
S12345413
CAS No.
M.F
C12H11NO2
M. Wt
201.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1,3-Dioxolan-2-yl)quinoline

Product Name

5-(1,3-Dioxolan-2-yl)quinoline

IUPAC Name

5-(1,3-dioxolan-2-yl)quinoline

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C12H11NO2/c1-3-10(12-14-7-8-15-12)9-4-2-6-13-11(9)5-1/h1-6,12H,7-8H2

InChI Key

PNSHMLJTLNWQQI-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C3C=CC=NC3=CC=C2

5-(1,3-Dioxolan-2-yl)quinoline is a heterocyclic compound that combines a quinoline ring with a 1,3-dioxolane moiety. Its structure contributes to unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound's molecular formula is C12H11NO2C_{12}H_{11}NO_2, with a molecular weight of approximately 201.22 g/mol. The IUPAC name for this compound reflects its structural components, emphasizing the presence of both the quinoline and dioxolane rings.

Due to its functional groups:

  • Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives like quinoline-4-carboxylic acid.
  • Reduction: Reduction reactions can convert the quinoline ring into tetrahydroquinoline derivatives using reducing agents like sodium borohydride.
  • Substitution Reactions: Halogenation can occur using N-bromosuccinimide in chloroform, introducing halogen substituents into the quinoline structure.

These reactions highlight the compound's versatility and potential for further functionalization in synthetic chemistry.

Research has indicated that 5-(1,3-Dioxolan-2-yl)quinoline exhibits notable biological activities. It has been investigated for its potential as an antimicrobial and antiviral agent, attributed to its ability to interact with biological macromolecules. Additionally, studies suggest that it may have anticancer properties, particularly through mechanisms that disrupt DNA synthesis pathways, leading to cell cycle arrest and apoptosis in cancer cells.

The synthesis of 5-(1,3-Dioxolan-2-yl)quinoline typically involves cyclization reactions of appropriate precursors. Common methods include:

  • Cyclization with Ethylene Glycol: This method involves reacting quinoline derivatives with ethylene glycol in the presence of an acid catalyst (such as p-toluenesulfonic acid) to form the dioxolane ring.
  • Reflux Conditions: The reaction is often carried out under reflux conditions to facilitate the formation of the dioxolane moiety.

Industrial production may utilize continuous flow reactors and optimized conditions to enhance yield and purity.

5-(1,3-Dioxolan-2-yl)quinoline has diverse applications across several domains:

  • Medicinal Chemistry: Explored for its potential therapeutic applications, particularly in developing new drugs targeting various diseases.
  • Material Science: Used in creating advanced materials due to its stability and unique electronic properties.
  • Research: Serves as a building block in synthesizing more complex heterocyclic compounds.

The interaction studies of 5-(1,3-Dioxolan-2-yl)quinoline focus on its binding capabilities with biological targets such as DNA and proteins. These interactions can disrupt normal cellular functions and pathways, making it a candidate for further exploration in drug development. The compound's mechanism of action may involve interference with DNA synthesis and other critical cellular processes.

Several compounds share structural similarities with 5-(1,3-Dioxolan-2-yl)quinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-(1,3-Dioxolan-2-yl)quinolineQuinoline ring with a dioxolane moietyPotentially similar biological activities
2-Chloroquinoline-3-carbaldehydeLacks dioxolane but retains quinoline structureDifferent reactivity patterns
Quinoline-4-carboxylic acidQuinoline core without dioxolaneFocused on carboxylic functionalities

Uniqueness

5-(1,3-Dioxolan-2-yl)quinoline is unique due to the combination of the quinoline and dioxolane rings. This structural combination imparts distinct electronic and steric properties that enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications. Its unique properties may lead to different interactions compared to similar compounds, making it a valuable subject for further research in both synthetic chemistry and pharmacology.

Cyclization Strategies Involving Quinoline-Dioxolane Precursors

Cyclization reactions are pivotal for assembling the quinoline core fused with a 1,3-dioxolane ring. A prominent method involves the use of α-halocarbonyl compounds to cyclize intermediates such as 3-(1,3-dioxolan-2-yl)-2-substituted thiocarbamoyl-hydrazinoquinolines. For example, treatment of these precursors with α-bromoketones under basic conditions yields spirocyclic quinoline-dioxolane derivatives via intramolecular nucleophilic attack. The thiocarbamoyl group acts as a directing moiety, facilitating regioselective ring closure.

The Friedländer synthesis, traditionally used for quinoline synthesis, has been adapted for dioxolane-containing analogs. Condensation of o-aminobenzaldehyde derivatives with cyclic ketones bearing dioxolane substituents under acidic conditions produces 5-(1,3-dioxolan-2-yl)quinolines in moderate yields (45–60%). Key to this approach is the stability of the dioxolane ring under cyclodehydration conditions, which avoids undesired ring-opening side reactions.

Table 1: Cyclization Methods for Quinoline-Dioxolane Derivatives

PrecursorCyclizing AgentConditionsYield (%)
Thiocarbamoyl-hydrazinoquinolineα-BromoketoneK₂CO₃, DMF, 80°C68
o-Aminobenzaldehyde derivativeCyclic ketoneH₂SO₄, EtOH, reflux55

Acid-Mediated Domino Reactions for Spirocyclic Architectures

Acid-catalyzed domino reactions enable the construction of spiroquinoline-dioxolane systems in a single step. The Conrad-Limpach synthesis, which involves condensation of β-ketoesters with anilines, has been modified to incorporate dioxolane motifs. For instance, reacting methyl 3-(1,3-dioxolan-2-yl)acetoacetate with 5-nitroaniline in acetic acid generates spiro[1,3-dioxolane-2,6'-quinoline] derivatives via sequential Schiff base formation, cyclization, and aromatization. The acetic acid solvent serves dual roles as catalyst and proton source, driving the reaction to completion within 12 hours.

Another domino approach leverages the Doebner-Miller reaction, where aniline derivatives react with α,β-unsaturated carbonyl compounds in hydrochloric acid. Introducing a dioxolane-protected aldehyde as the unsaturated carbonyl component results in tandem Knoevenagel condensation and cyclization, forming the quinoline-dioxolane backbone with 70–75% efficiency.

Palladium-Catalyzed Cross-Coupling Approaches

While palladium-catalyzed methods for 5-(1,3-dioxolan-2-yl)quinoline synthesis are less documented in the literature, analogous strategies from quinoline chemistry suggest potential pathways. Suzuki-Miyaura cross-coupling between bromoquinoline intermediates and dioxolane-bearing boronic esters could theoretically install the dioxolane moiety at the 5-position. However, challenges such as boronic ester stability under coupling conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) require further optimization.

Alternatively, Ullmann-type couplings using copper catalysts may offer a complementary route. For example, coupling 5-aminoquinoline with 2-bromo-1,3-dioxolane in the presence of CuI and 1,10-phenanthroline could yield the target compound, though reaction yields and selectivity remain unexplored.

Solvent Optimization in One-Pot Synthesis Protocols

Solvent choice critically impacts the efficiency of one-pot syntheses for quinoline-dioxolane derivatives. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates during cyclization steps, achieving yields up to 72%. Conversely, ethanol-water mixtures (1:1 v/v) promote greener syntheses by facilitating both condensation (polar phase) and cyclization (nonpolar phase) without requiring expensive catalysts.

Table 2: Solvent Effects on One-Pot Synthesis

Solvent SystemReaction Time (h)Yield (%)Purity (%)
DMF87295
EtOH/H₂O (1:1)106598
THF125890

Elevated temperatures (80–100°C) in DMF accelerate ring-closure kinetics but risk dioxolane ring degradation. Ethanol-water systems mitigate this issue through hydrogen-bond stabilization of the dioxolane oxygen atoms, preserving structural integrity during prolonged reactions.

The molecular mechanisms underlying deoxyribonucleic acid synthesis interference by 5-(1,3-Dioxolan-2-yl)quinoline involve multiple pathways that collectively disrupt cellular replication processes. Quinoline derivatives demonstrate significant capacity to interfere with deoxyribonucleic acid synthesis through several distinct molecular mechanisms, with research indicating that the dioxolane moiety enhances these interactions through modified electronic properties and steric effects [1].

Primary Intercalation Mechanisms: Quinoline compounds, including dioxolane-substituted derivatives, exhibit strong deoxyribonucleic acid intercalation properties through insertion between nucleotide base pairs [2] [3]. The intercalation process involves the planar quinoline ring system threading between adjacent base pairs, while the dioxolane substituent provides additional stability through hydrogen bonding interactions with the deoxyribonucleic acid backbone [4]. This intercalation mechanism results in unwinding of the double helix structure, increasing the contour length by approximately 2.6 angstroms per intercalated molecule [4].

Topoisomerase Inhibition Pathways: Research demonstrates that quinoline derivatives function as potent topoisomerase inhibitors, with structural modifications significantly affecting their inhibitory potency [5] [6]. The compound forms stable ternary complexes with topoisomerase enzymes and deoxyribonucleic acid, preventing the religation step of the topoisomerase catalytic cycle [5]. Studies indicate that quinoline-based topoisomerase poisons exhibit half maximal inhibitory concentration values ranging from 29 nanomolar to 10 micromolar, depending on structural modifications [5] [7].

Methyltransferase Disruption: Recent investigations reveal that quinoline-based compounds can inhibit deoxyribonucleic acid methyltransferases through non-nucleoside mechanisms [8] [9]. The compounds intercalate into methyltransferase-bound deoxyribonucleic acid substrates, causing conformational shifts that move the catalytic domain away from the target deoxyribonucleic acid [8]. This mechanism represents a novel approach to achieving deoxyribonucleic acid hypomethylation without the toxicities associated with traditional cytidine-based agents [9].

Compound ClassIC50 Values (μM)Primary TargetMechanism
Quinoline-5,8-diones0.44-0.59CDK1/Cell cycle progressionS-phase/G2-M arrest
Quinoline-based analogs2-10DNMT1/CamA methyltransferasesDNA hypomethylation
4-Anilinoquinolines0.01-1.0DNA intercalationDNA double helix disruption
Pyrimido[4,5-b]quinolines1.22-1.56hDHODH inhibitionPyrimidine synthesis inhibition
Indolo[2,3-b]quinolines2.1-9.0Topoisomerase IIDNA cleavage complex stabilization

Cell Cycle Checkpoint Disruption: The interference with deoxyribonucleic acid synthesis by 5-(1,3-Dioxolan-2-yl)quinoline triggers robust cell cycle checkpoint responses [10] [11]. Studies demonstrate that quinoline derivatives cause significant accumulation of cells in S-phase and G2/M phases, with flow cytometry analysis revealing dose-dependent increases in cell cycle arrest [10]. The compound inhibits progression through critical cell cycle checkpoints by disrupting deoxyribonucleic acid replication fork stability and activating ataxia telangiectasia and Rad3-related protein kinase signaling pathways [11].

Protein Kinase Inhibition Landscapes

The protein kinase inhibition profile of 5-(1,3-Dioxolan-2-yl)quinoline encompasses multiple kinase families critical for cellular proliferation, survival, and metabolic regulation. The structural framework of quinoline derivatives provides optimal geometry for adenosine triphosphate-competitive inhibition across diverse kinase subfamilies [12] [13].

Phosphoinositide 3-Kinase/Mechanistic Target of Rapamycin Pathway Inhibition: Quinoline derivatives demonstrate potent inhibitory activity against phosphoinositide 3-kinase and mechanistic target of rapamycin kinases, with compounds like omipalisib showing nanomolar potency [12]. The quinoline scaffold forms critical hydrogen bonds with conserved residues in the adenosine triphosphate-binding site, particularly with valine-851 in phosphoinositide 3-kinase alpha [12]. Structural analysis reveals that the nitrogen atom of the quinoline core establishes essential contacts with the kinase hinge region, while substituents at various positions modulate selectivity and potency [12].

Receptor Tyrosine Kinase Modulation: The compound exhibits significant inhibitory effects against multiple receptor tyrosine kinases, including c-Met, epidermal growth factor receptor, and vascular endothelial growth factor receptor [12] [10]. Quinoline-based c-Met inhibitors demonstrate sub-nanomolar half maximal inhibitory concentration values, with the most potent compounds showing excellent selectivity profiles [14]. The binding mode involves the quinoline ring occupying the adenine-binding pocket, while the dioxolane moiety contributes to improved solubility and bioavailability characteristics [14].

Serine/Threonine Kinase Targeting: Research indicates that quinoline derivatives effectively inhibit critical serine/threonine kinases, including protein kinase B (Akt) isoforms and rapidly accelerated fibrosarcoma kinases [10] [13]. Grid-Independent Molecular Descriptor analysis reveals that optimal Akt2 inhibition requires specific spatial arrangements of hydrogen bond acceptors and donors relative to hydrophobic regions [13]. The quinoline scaffold provides an ideal framework for achieving these geometric requirements, with the dioxolane substituent potentially enhancing binding affinity through additional polar interactions [13].

Kinase TargetQuinoline DerivativeIC50 Values (nM)Binding Site
PI3K/mTOROmipalisib (GSK2126458)10-100ATP-binding domain
B-RAF/C-RAF5/6-hydroxyquinolines61-316Catalytic site
c-Met3,5-disubstituted quinolines<1Kinase domain
Akt2Quinoline-type inhibitors100-1000PH domain
Pim-1Quinoline scaffold compounds2610-4880ATP-binding pocket

Cyclin-Dependent Kinase Interference: Quinoline derivatives exhibit potent cyclin-dependent kinase inhibitory activity, particularly against cyclin-dependent kinase 1, leading to cell cycle arrest in G2/M phase [10]. The compounds demonstrate dose-dependent inhibition of cyclin-dependent kinase 1 activity, with half maximal inhibitory concentration values in the low micromolar range [10]. This inhibition correlates directly with the observed cell cycle arrest patterns and subsequent apoptotic responses in treated cancer cell populations [10].

Apoptosis Induction via Mitochondrial Targeting

The mitochondrial targeting mechanisms of 5-(1,3-Dioxolan-2-yl)quinoline represent sophisticated molecular pathways that culminate in programmed cell death through multiple convergent mechanisms. The compound demonstrates selective toxicity toward cancer cells while sparing normal cellular populations, suggesting specific mitochondrial vulnerabilities in transformed cells [15].

Mitochondrial Membrane Potential Disruption: The primary mechanism involves significant disruption of mitochondrial membrane potential, with research demonstrating that quinoline derivatives cause rapid and profound depolarization of the inner mitochondrial membrane [15]. Studies using tetramethylrhodamine ethyl ester staining reveal that compounds like 8-methyl-4-(3-diethylamino-propylamino) pyrimido[4,5-b]quinoline cause substantial decreases in mitochondrial membrane potential within 2-4 hours of treatment [15]. This depolarization occurs through direct interaction with respiratory chain complexes, particularly affecting Complex I and Complex IV activities [16].

Reactive Oxygen Species Generation: Mitochondrial targeting by quinoline derivatives triggers massive increases in reactive oxygen species production, with studies showing 3-5 fold increases in mitochondrial superoxide levels [15]. The disruption of electron transport chain function leads to electron leakage and subsequent formation of superoxide anions, hydrogen peroxide, and hydroxyl radicals [15]. This oxidative stress overwhelms cellular antioxidant systems and contributes to mitochondrial dysfunction cascades [17].

Cytochrome c Release and Caspase Activation: The mitochondrial permeabilization induced by quinoline compounds results in cytochrome c release from the intermembrane space into the cytoplasm [18]. Flow cytometry analysis demonstrates significant increases in caspase-3 activity following treatment with quinoline derivatives, with activation occurring within 6-12 hours of initial exposure [15]. The caspase activation follows classical intrinsic apoptotic pathways, with caspase-9 activation preceding downstream effector caspase activation [19].

MechanismQuinoline ClassCell Lines AffectedTime to Effect (hours)
Mitochondrial membrane depolarizationMDPTQ derivativesHL-60, K-5628-24
ROS generationEllipticine analogsLeukemia cells12-24
Caspase-3 activationIndolo[2,3-b]quinolinesJurkat T-cells6-12
Cytochrome c releaseQuinoline-5,8-dionesDLD1, HCT1164-8
ATP depletionPyrimido[4,5-b]quinolinesMCF-7, A54912-48

Adenosine Triphosphate Depletion and Metabolic Collapse: The compound causes significant decreases in cellular adenosine triphosphate levels through disruption of oxidative phosphorylation [15]. Despite mitochondrial membrane potential loss, cells maintain minimal adenosine triphosphate production necessary for apoptotic execution, as this form of cell death requires approximately 10-15 percent of normal adenosine triphosphate levels [15]. The metabolic disruption contributes to the selective toxicity profile observed in cancer cells, which typically exhibit higher metabolic demands than normal cells [20].

p53-Mediated DNA Damage Response: Quinoline derivatives activate p53-mediated DNA damage response pathways as a consequence of mitochondrial dysfunction and reactive oxygen species generation [8] [19]. The activation of p53 leads to upregulation of pro-apoptotic proteins including Bcl-2-associated X protein and p53 upregulated modulator of apoptosis, further amplifying the apoptotic signal [19]. This pathway represents an important convergence point where mitochondrial dysfunction translates into nuclear apoptotic signaling [9].

Heat Shock Protein Modulation Dynamics

The heat shock protein modulation activities of 5-(1,3-Dioxolan-2-yl)quinoline involve complex regulatory mechanisms that significantly alter cellular proteostasis and stress response pathways. These interactions represent critical determinants of cellular fate under stress conditions and provide insights into potential therapeutic applications [21] [22].

Heat Shock Protein 90 Inhibition Mechanisms: Quinoline derivatives demonstrate potent inhibitory activity against Heat Shock Protein 90, a critical molecular chaperone involved in the maturation of numerous client proteins [21] [23]. The compounds bind to both amino-terminal and carboxyl-terminal adenosine triphosphate-binding sites of Heat Shock Protein 90, disrupting its chaperone function and leading to client protein degradation [21]. Studies reveal that quinoline-based Heat Shock Protein 90 inhibitors induce heat shock responses at concentrations ranging from 600 nanomolar to 5 micromolar [22].

Heat Shock Factor Activation: The compound triggers activation of heat shock transcription factors, particularly Heat Shock Factor 1 and Heat Shock Factor 2, leading to increased expression of protective heat shock proteins [24]. The activation involves stress-induced trimerization of heat shock factors and their binding to heat shock elements in gene promoters [24]. This response represents a cellular attempt to counteract protein misfolding and aggregation induced by Heat Shock Protein 90 inhibition [23].

Chaperone Network Remodeling: Quinoline derivatives cause significant remodeling of the cellular chaperone network, with preferential upregulation of Heat Shock Protein 70 and small heat shock proteins [23] [25]. The compounds induce dose-dependent increases in Heat Shock Protein 70 expression, with levels remaining elevated for 24-48 hours following treatment [23]. This prolonged elevation indicates sustained cellular stress and ongoing proteostatic imbalance [25].

HSP TargetModulation TypeQuinoline EffectConcentration Range (μM)
Hsp90InhibitionATP-binding disruption0.6-10
Hsp70UpregulationStress response induction1.25-5
HSF1/HSF2Transcriptional activationHeat shock element binding2.5-10
Small HSPs (22-28)Expression enhancementProtein folding assistance5-25
Hsp60Chaperone activityClient protein stabilization10-50

Thermotolerance Suppression: Despite inducing heat shock protein expression, quinoline-mediated Heat Shock Protein 90 inhibition paradoxically suppresses cellular thermotolerance [23]. This suppression occurs because functional Heat Shock Protein 90 is required for proper assembly of protective chaperone complexes, and its inhibition prevents effective cellular protection despite elevated Heat Shock Protein 70 levels [23]. The phenomenon suggests that Heat Shock Protein 90 function is critical for coordinated stress response rather than individual chaperone abundance [26].

Protein Quality Control Disruption: The compound significantly disrupts protein quality control mechanisms through interference with Heat Shock Protein 90-dependent folding pathways [26]. This disruption leads to accumulation of misfolded proteins and activation of unfolded protein response pathways [17]. The proteostatic stress contributes to the selective toxicity observed in cancer cells, which typically exhibit higher levels of proteostatic stress than normal cells [22].

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

201.078978594 g/mol

Monoisotopic Mass

201.078978594 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

Explore Compound Types